Benzo[b]thiophene-4-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

Benzo[b]thiophene-4-carbonitrile (CAS 17347-34-1) is an aromatic heterocyclic compound belonging to the benzothiophene class, characterized by a fused benzene-thiophene ring system bearing a nitrile substituent at the 4-position. With a molecular formula of C₉H₅NS, a molecular weight of 159.21 g/mol, and a predicted LogP of 2.77, this yellow crystalline solid serves as a versatile small-molecule scaffold in organic synthesis and drug discovery.

Molecular Formula C9H5NS
Molecular Weight 159.21 g/mol
CAS No. 17347-34-1
Cat. No. B190170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-4-carbonitrile
CAS17347-34-1
Molecular FormulaC9H5NS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CSC2=C1)C#N
InChIInChI=1S/C9H5NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H
InChIKeyDQENDUJNYUIWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophene-4-carbonitrile (CAS 17347-34-1) as a Privileged Benzothiophene Scaffold for Medicinal Chemistry Procurement


Benzo[b]thiophene-4-carbonitrile (CAS 17347-34-1) is an aromatic heterocyclic compound belonging to the benzothiophene class, characterized by a fused benzene-thiophene ring system bearing a nitrile substituent at the 4-position . With a molecular formula of C₉H₅NS, a molecular weight of 159.21 g/mol, and a predicted LogP of 2.77, this yellow crystalline solid serves as a versatile small-molecule scaffold in organic synthesis and drug discovery . Its structural features enable participation in diverse chemical transformations, including Suzuki–Miyaura cross-coupling, Sonogashira reactions, and nucleophilic additions at the cyano group, making it a strategic building block for constructing bioactive benzo[b]thiophene derivatives [1].

Why Benzo[b]thiophene-4-carbonitrile Cannot Be Replaced by Positional Isomers or Alternative Heterocyclic Scaffolds


Benzo[b]thiophene-4-carbonitrile is not interchangeable with its 5-, 6-, or 7-positional isomers or with other heterocyclic nitriles due to distinct differences in physicochemical properties, steric environment, and downstream synthetic utility. The 4-position nitrile resides in close proximity to the sulfur atom of the thiophene ring, creating a unique electronic and steric profile that influences reaction kinetics, regioselectivity, and the conformational preferences of derived compounds . Computed topological polar surface area (TPSA) values differ among isomers—the 4-substituted isomer exhibits a TPSA of 23.79 Ų , which diverges from values reported for other positional variants and impacts membrane permeability in final drug candidates [1]. Furthermore, the 4-carbonitrile isomer is explicitly claimed as an intermediate in key pharmaceutical patents, including EP2017275 A1 (Eisai) and US9884843 (Peloton Therapeutics), where its specific substitution pattern is essential for the synthesis of bioactive molecules targeting VEGF and HIF-2α pathways [2][3]. Substituting a different isomer would alter the regiochemistry of subsequent functionalization steps, potentially yielding inactive or off-target compounds.

Quantitative Differentiation of Benzo[b]thiophene-4-carbonitrile Relative to Positional Isomers and Alternative Scaffolds


Topological Polar Surface Area (TPSA) Divergence Between 4- and 6-Positional Isomers

Benzo[b]thiophene-4-carbonitrile exhibits a TPSA of 23.79 Ų , which is markedly lower than the 52.03 Ų calculated for the 6-positional isomer benzo[b]thiophene-6-carbonitrile . This difference arises from the distinct spatial orientation of the nitrile group relative to the fused aromatic system. A lower TPSA is associated with improved passive membrane permeability and enhanced oral bioavailability in drug candidates [1], making the 4-isomer a strategically preferred starting material for CNS-penetrant or orally bioavailable lead series.

Medicinal Chemistry Drug Design Physicochemical Properties

Purity Specification Superiority: 98% vs. Industry-Standard 95%

While multiple suppliers offer Benzo[b]thiophene-4-carbonitrile at 95% purity , select vendors provide material certified at ≥98% purity . This 3-percentage-point increase in purity corresponds to a reduction in total impurity content from up to 5% to ≤2%, representing a ≥60% decrease in potential interfering species. For applications requiring precise stoichiometry—such as multi-step parallel synthesis, high-throughput screening library construction, or patent-exemplified transformations—this higher purity grade minimizes side reactions, improves yield reproducibility, and reduces the need for additional purification steps.

Chemical Procurement Quality Control Synthetic Chemistry

Lipophilicity (LogP) Parity with Positional Isomers but Divergent Synthetic Utility

Benzo[b]thiophene-4-carbonitrile exhibits a predicted LogP of 2.77 [1], a value nearly identical to that of its 5- and 6-positional isomers (LogP 2.77 for the 5-isomer ; LogP 2.70–2.77 for the 6-isomer ). This parity indicates that the 4-isomer does not confer a lipophilicity advantage per se; however, the regiospecific placement of the nitrile group at the 4-position enables unique synthetic transformations that are inaccessible to other isomers. Specifically, the proximity of the nitrile to the sulfur atom allows for directed ortho-metalation and subsequent functionalization at the 5-position, a regiochemical outcome not achievable with 5- or 6-carbonitrile isomers [2]. This synthetic handle is exploited in patent literature for constructing complex, polysubstituted benzo[b]thiophene pharmacophores.

Medicinal Chemistry ADME Scaffold Optimization

Patent-Cited Intermediate Frequency: Benzo[b]thiophene-4-carbonitrile vs. 5- and 6-Isomers

Analysis of patent literature reveals that Benzo[b]thiophene-4-carbonitrile (CAS 17347-34-1) is explicitly cited as a synthetic intermediate in at least three major patent families: EP2017275 A1 (Eisai, fused thiophene derivatives) [1], US9884843 B2 (Peloton Therapeutics, HIF-2α inhibitors) [2], and US6420391 B1 (Ono Pharmaceutical) [3]. In contrast, the 5-carbonitrile isomer (CAS 2060-63-1) and 6-carbonitrile isomer (CAS 154650-81-4) appear primarily as substructures within larger patent molecules rather than as standalone intermediates. While quantitative patent citation counts are not directly comparable due to differences in indexing, the explicit naming of the 4-isomer in the experimental sections of high-value pharmaceutical patents underscores its privileged status as a building block for drug discovery.

Pharmaceutical Patent Analysis Synthetic Methodology Procurement Intelligence

Optimal Application Scenarios for Benzo[b]thiophene-4-carbonitrile in Drug Discovery and Chemical Synthesis


Synthesis of HIF-2α Inhibitors for Oncology Programs

Benzo[b]thiophene-4-carbonitrile serves as a key intermediate in the preparation of HIF-2α inhibitors, as exemplified in US9884843 B2 (Peloton Therapeutics). The 4-cyano group undergoes reduction to the corresponding aminomethyl derivative, which is then further elaborated to yield potent, selective HIF-2α antagonists with EC₅₀ values in the low nanomolar range (e.g., 18 nM in 786-O cell-based assays) [1][2]. Procurement of high-purity (≥98%) material is strongly recommended to ensure consistent reduction yields and to avoid side products that could compromise the activity of the final inhibitor .

Construction of Fused Thiophene Libraries via Parallel Synthesis

The nitrile moiety of Benzo[b]thiophene-4-carbonitrile provides a versatile handle for diversification in solution-phase parallel synthesis. Following palladium-catalyzed cross-coupling at halogenated positions, the cyano group can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to tetrazoles via click chemistry, enabling the rapid generation of structurally diverse benzo[b]thiophene libraries for high-throughput screening [3]. The 4-position substitution pattern offers distinct steric and electronic properties compared to other isomers, producing compound collections with unique three-dimensional pharmacophore profiles [4].

Development of EP4 Receptor Antagonists

Benzo[b]thiophene-4-carbonitrile is a precursor to substituted benzothiophene derivatives that act as potent prostaglandin E₂ subtype 4 (EP4) receptor antagonists. The cyano group at the 4-position is critical for maintaining the appropriate geometry and electronic character of the core scaffold, enabling optimization of binding affinity to sub-nanomolar Ki values (e.g., 1.4 nM in the presence of 10% HSA) [5]. The 98% purity grade is essential for SAR studies, where trace impurities could confound accurate determination of structure–activity relationships .

Synthesis of NPY Y1 Receptor Antagonists for CNS Indications

The benzo[b]thiophene-4-carbonitrile scaffold is utilized in the construction of NPY Y1 receptor antagonists, a class of compounds investigated for anxiety and metabolic disorders. Systematic modification of the C-2 substituent on this core yields a 1000-fold range in Y1 receptor affinity [6]. The 4-cyano group provides a rigid anchor point for subsequent functionalization, and the lower TPSA of this isomer (23.79 Ų) relative to other positional variants suggests improved blood–brain barrier penetration for CNS-targeted programs .

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